

comparative analysis of 4-iodo-2,6-dimethylphenol and other halophenols

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Compound of Interest

Compound Name: **4-Iodo-2,6-dimethylphenol**

Cat. No.: **B087620**

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A Comparative Analysis of **4-Iodo-2,6-Dimethylphenol** and Other Halophenols for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of **4-iodo-2,6-dimethylphenol** and other selected halophenols, including various chloro- and bromophenols. The following sections objectively compare their physicochemical properties, biological activities, and toxicity, supported by available experimental data. Detailed experimental protocols for key assays are also provided to aid in the design and execution of further research.

Physicochemical Properties: A Comparative Overview

The identity and position of the halogen substituent on the phenol ring significantly influence the physicochemical properties of these compounds, such as acidity (pKa), lipophilicity (LogP), and melting/boiling points. These properties are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

Property	4-Iodo-2,6-dimethylphenol	4-Chlorophenol	4-Bromophenol	4-Iodophenol	2,4-Dichlorophenol	2,4,6-Trichlorophenol
Molecular Formula	C ₈ H ₉ IO ^[1]	C ₆ H ₅ ClO	C ₆ H ₅ BrO	C ₆ H ₅ IO	C ₆ H ₄ Cl ₂ O	C ₆ H ₃ Cl ₃ O
Molecular Weight (g/mol)	248.06 ^[2]	128.56	173.01	220.01	163.00	197.45
Melting Point (°C)	99 - 104 ^[1] [3]	42.8	66.4	93-94	45	69
Boiling Point (°C)	278.9 (Predicted) [1]	220	238	255-256	210	246
pKa	10.06 (Predicted) [1]	9.41 ^[4]	9.17 ^[4]	9.30 ^[4]	7.85	6.42
LogP (XLogP3)	2.9 ^{[2][5]}	2.39	2.59	2.87	3.06	3.69

Biological Activity: A Comparative Perspective

Halogenated phenols exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties. The nature and position of the halogen substituents play a crucial role in determining the potency and spectrum of these activities.

Enzyme Inhibition

Certain halophenols have been identified as inhibitors of protein tyrosine kinases (PTKs), which are key enzymes in cellular signaling pathways involved in cell proliferation and differentiation.
^[6]

Compound	Target	IC ₅₀ (μM)
3,3'-dichloro-2,2',5,5',6,6'-hexahydroxydiphenylmethane (6c)	PTK	2.97[6]
3,3'-dichloro-2,2',5,5',6,6'-hexahydroxydiphenylmethane (6d)	PTK	3.96[6]
Genistein (Positive Control)	PTK	13.6[6]
Iodo-functionalized halophenols	PTK	No activity observed[6]

Note: In the cited study, iodo- and bromophenol derivatives showed no significant PTK inhibitory activity, whereas several chlorophenol compounds exhibited potent inhibition.[6]

Antimicrobial Activity

Halogenated phenols are known for their disinfectant and antimicrobial properties.[1] For instance, 2,4,6-triiodophenol has been identified as a potent inhibitor of *Staphylococcus aureus* biofilms with a Minimum Inhibitory Concentration (MIC) of 5 μg/mL.[7] The antimicrobial efficacy is generally correlated with the degree and type of halogenation.

Toxicity Profile

The toxicity of halophenols is a critical consideration for their application. **4-Iodo-2,6-dimethylphenol** is classified as harmful if swallowed and causes skin and serious eye irritation.[2]

GHS Hazard Statements for **4-Iodo-2,6-dimethylphenol**:[2][5]

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H318/H319: Causes serious eye damage/irritation

- H335: May cause respiratory irritation

Users must handle this and other halophenols with appropriate personal protective equipment, including gloves and eye protection, and avoid inhalation of vapors.[\[1\]](#)

Experimental Protocols

Protein Tyrosine Kinase (PTK) Inhibition Assay

This protocol outlines a general method for determining the *in vitro* inhibitory activity of test compounds against PTK.

- Preparation of Reagents:
 - Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
 - Prepare a solution of the PTK enzyme in an appropriate assay buffer.
 - Prepare a solution of the substrate (e.g., a synthetic poly(Glu, Tyr) peptide) and ATP.
- Assay Procedure:
 - Add the enzyme solution to the wells of a microplate.
 - Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.
 - Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature.
 - Initiate the kinase reaction by adding the substrate and ATP mixture.
 - Incubate for a set period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
 - Stop the reaction (e.g., by adding a stop solution containing EDTA).
- Detection:
 - Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays

using [γ -³²P]ATP.

- Data Analysis:
 - Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve using non-linear regression analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is used to assess the antioxidant activity of the compounds.

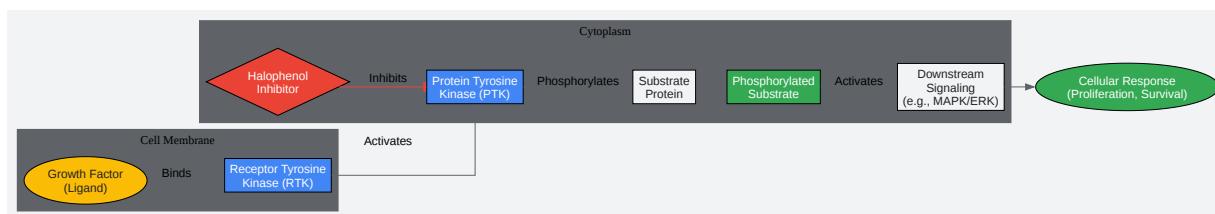
- Preparation of Reagents:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
 - Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.
- Assay Procedure:
 - Add a fixed volume of the DPPH solution to the wells of a microplate.
 - Add varying concentrations of the test compounds or the positive control to the wells. A blank containing only the solvent and DPPH is also prepared.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of the solutions at 517 nm using a microplate reader.^[8]

- Data Analysis:

- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

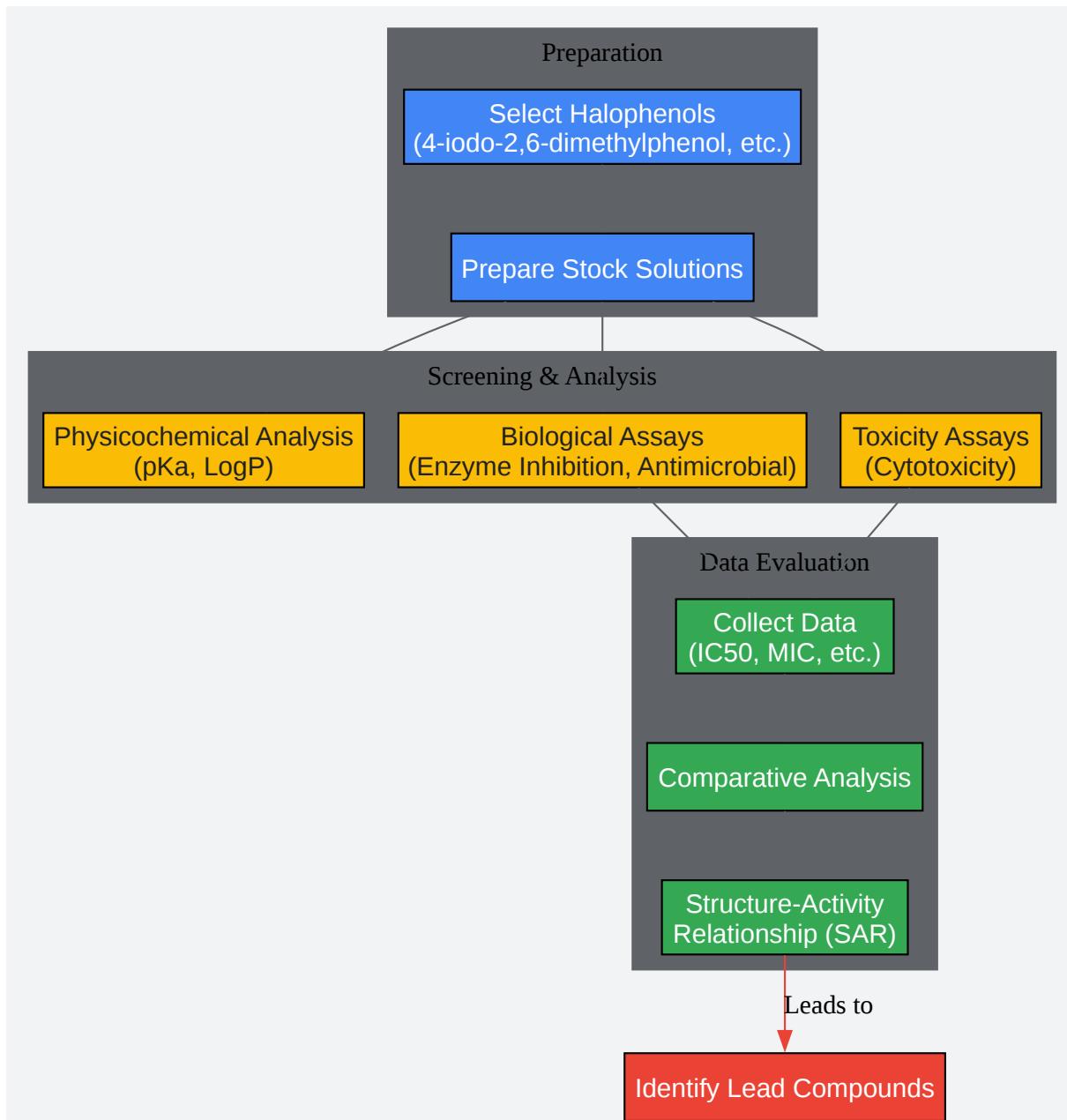
Signaling Pathway



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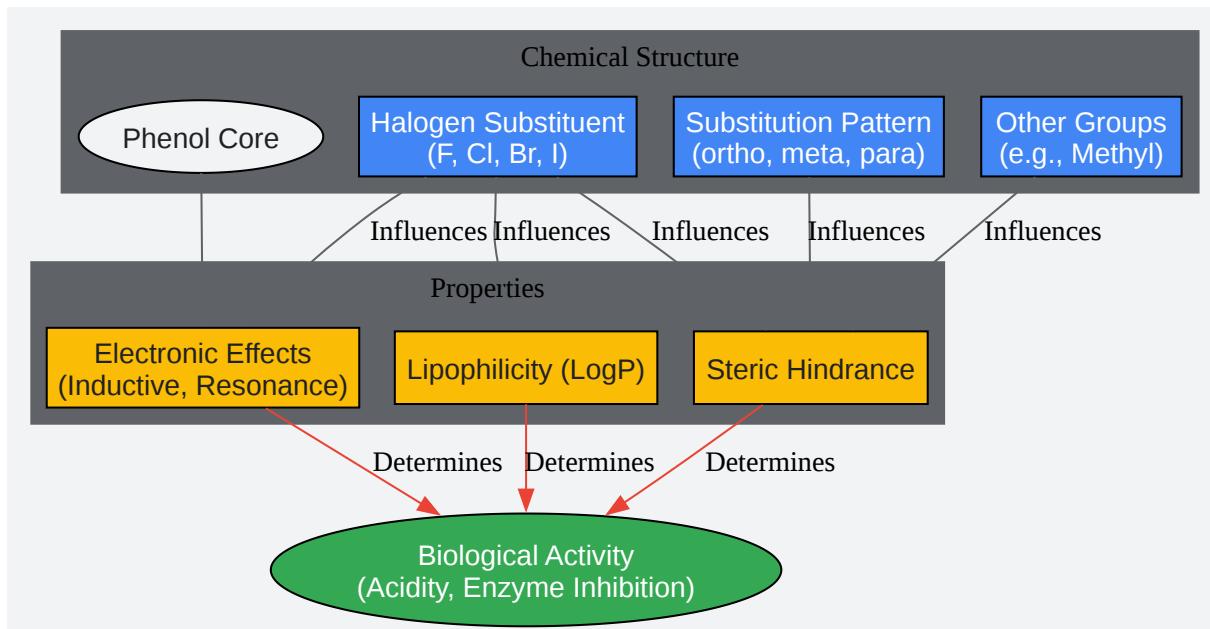
Caption: Generalized Protein Tyrosine Kinase (PTK) signaling pathway and the inhibitory action of halophenols.

Experimental Workflow

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Caption: A typical experimental workflow for the comparative analysis of different halophenols.

Structure-Activity Relationship



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Caption: Logical relationship between halophenol structure and resulting biological activity.

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